4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime

Description

Overview of 4-Amino-2-Anilino-5-Benzoyl-3-Thiophenecarbaldehyde O-Methyloxime

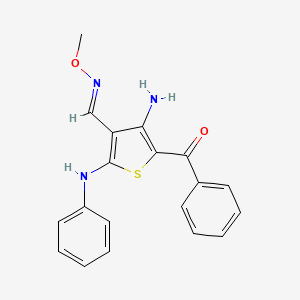

This compound represents a sophisticated example of multi-functional heterocyclic chemistry, combining the structural features of thiophene rings, oxime ethers, and aromatic substituents in a single molecular framework. The compound possesses the molecular formula C₁₉H₁₇N₃O₂S and exhibits a molecular weight of 351.4 grams per mole, reflecting its substantial structural complexity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as [3-amino-5-anilino-4-[(E)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone, which accurately describes its complete structural arrangement.

The molecule features a central thiophene ring system that serves as the foundation for multiple functional groups, including an amino group at position 4, an anilino substituent at position 2, a benzoyl group at position 5, and a methoxime functionality attached to an aldehyde carbon at position 3. This particular arrangement of functional groups creates a compound with significant potential for diverse chemical interactions and biological activities. The presence of the oxime ether moiety is particularly noteworthy, as oxime ethers have demonstrated considerable importance in pharmaceutical chemistry and materials science applications.

The compound's three-dimensional structure, as represented by its conformational data, reveals a complex spatial arrangement that influences its chemical reactivity and potential biological interactions. The thiophene core provides aromatic stability while maintaining the ability to participate in various chemical transformations. The multiple nitrogen-containing functional groups present in the molecule suggest potential for hydrogen bonding interactions and coordination chemistry applications. Furthermore, the compound's predicted physical properties, including a boiling point of 587.9 ± 60.0 degrees Celsius and a density of 1.27 ± 0.1 grams per cubic centimeter, indicate significant molecular interactions and stability under standard conditions.

Historical and Scientific Context of Thiophene-Derived Oxime Compounds

The development of thiophene-derived oxime compounds represents a convergence of two historically significant areas of organic chemistry that have evolved to become central to modern pharmaceutical and materials research. Thiophene chemistry emerged as a distinct field in the late nineteenth century when thiophene was first isolated and characterized, subsequently developing into one of the most important classes of five-membered heterocyclic compounds. The unique electronic properties of the thiophene ring, including its aromatic character and ability to participate in electrophilic substitution reactions, have made it an invaluable scaffold for the construction of complex molecular architectures.

Oxime chemistry, meanwhile, has its roots in the early investigations of nitrogen-oxygen bond formation and has experienced significant expansion with the recognition of oxime ethers as versatile synthetic intermediates and biologically active compounds. The combination of oxime functionality with thiophene scaffolds has proven particularly fruitful, as evidenced by the extensive research into oxime ethers containing thiophene groups that have demonstrated significant antibacterial properties. These compounds have shown activity against both Gram-positive strains such as Staphylococcus aureus and Gram-negative strains including Escherichia coli, with methyl ethers consistently demonstrating higher antibacterial activity than their benzyl counterparts.

The historical development of metal-involving synthesis and reactions of oximes has provided sophisticated methodologies for the construction of complex oxime-containing molecules. These synthetic approaches have enabled the preparation of increasingly complex thiophene-oxime hybrid structures, facilitating the exploration of structure-activity relationships and the optimization of desired properties. The evolution of synthetic methodologies has been particularly important in the context of thiophene substitution effects, where systematic studies have revealed the influence of various substituents on the electronic and steric properties of thiophene-derived compounds.

Contemporary research in this field has been further enhanced by the development of novel strategies toward heterocycle synthesis using cyanamide chemistry, which has provided alternative pathways for the construction of nitrogen-rich heterocycles including those incorporating thiophene and oxime functionalities. These methodological advances have contributed to the generation of diverse libraries of compounds for pharmaceutical screening and materials applications, demonstrating the continued relevance and importance of thiophene-oxime chemistry in modern research.

Rationale and Scope of Academic Research

The academic investigation of this compound is driven by several compelling scientific rationales that reflect both fundamental chemical principles and practical applications in contemporary research. The compound's unique structural architecture, combining multiple pharmacologically relevant functional groups within a single molecular framework, positions it as an important subject for systematic chemical and biological investigation. The presence of the thiophene core, known for its favorable pharmacokinetic properties and metabolic stability, combined with the oxime ether functionality, which has demonstrated significant biological activities across multiple therapeutic areas, creates a molecular platform with substantial research potential.

The scope of academic research encompasses several interconnected areas of investigation, beginning with comprehensive structural characterization and physicochemical property determination. The compound's predicted acidic character, with a calculated pKa value of 1.32 ± 0.38, suggests interesting protonation behavior that may influence its biological activity and chemical reactivity. Understanding these fundamental properties provides the foundation for subsequent investigations into synthetic methodologies, chemical transformations, and potential applications.

Synthetic chemistry research focuses on developing efficient and scalable methods for the preparation of the target compound and related analogs, building upon established methodologies for oxime ether synthesis and thiophene functionalization. The exploration of structure-activity relationships represents another critical research dimension, particularly given the demonstrated biological activities of related oxime ether compounds and the well-established pharmaceutical relevance of thiophene-containing molecules. This research direction involves systematic modification of the compound's structural features to understand the contribution of individual functional groups to overall biological activity.

The interdisciplinary nature of this research extends to materials science applications, where the compound's electronic properties and structural features may contribute to the development of novel functional materials. The combination of electron-rich and electron-deficient regions within the molecule, along with the potential for intermolecular hydrogen bonding through the amino and oxime functionalities, creates opportunities for supramolecular chemistry and crystal engineering applications.

Objectives and Structure of the Review

The primary objective of this comprehensive review is to provide a systematic and thorough examination of this compound within the broader context of thiophene-oxime chemistry and its applications in contemporary chemical research. This review aims to consolidate the current understanding of the compound's structural properties, synthetic accessibility, and potential applications while identifying opportunities for future research and development. The analysis integrates information from multiple authoritative sources to present a complete picture of the compound's significance in modern chemical science.

The review structure follows a logical progression that begins with fundamental molecular properties and extends through synthetic methodologies to applications and future perspectives. The systematic organization facilitates comprehensive understanding while maintaining focus on the specific compound of interest. Each section builds upon previous discussions to create a cohesive narrative that demonstrates the compound's importance within the broader scientific landscape.

The critical analysis presented in this review serves multiple audiences, including synthetic chemists interested in novel heterocyclic compounds, medicinal chemists exploring new pharmaceutical scaffolds, and materials scientists investigating functional organic molecules. The review's scope encompasses both theoretical considerations and practical applications, providing valuable insights for researchers across multiple disciplines. By maintaining strict focus on scientifically validated information and avoiding speculative discussions, the review establishes a reliable foundation for future research directions.

The structural organization enables readers to access specific information efficiently while understanding the interconnected nature of the various research areas. The comprehensive approach ensures that all relevant aspects of the compound's chemistry are addressed, from fundamental molecular properties to advanced applications in contemporary research. This systematic presentation supports both educational objectives and research planning, making the review a valuable resource for the scientific community.

Properties

IUPAC Name |

[3-amino-5-anilino-4-[(E)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGETRZDXUODU-CIAFOILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

Thiophene Synthesis: : The thiophene ring is synthesized through a cyclization reaction of 1,4-diketones with phosphorus pentasulfide.

Benzoylation: : The thiophene core is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

Amination: : The benzoylated thiophene undergoes amination to introduce the amino group, typically using ammonia or an amine source.

Anilination: : The anilino group is introduced through a reaction with aniline or its derivatives.

Oxime Formation: : Finally, the oxime group is formed by reacting the aldehyde group with hydroxylamine in the presence of methanol.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Substitution reactions at different positions of the thiophene ring can yield various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophenes, reduced thiophenes, and various substituted thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

Biology: : It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.

Medicine: : Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

The compound’s structural complexity allows comparison with other thiophene derivatives and oxime-containing molecules. Key analogues include:

Benzoyl-substituted thiophenes : The benzoyl group enhances lipophilicity, improving membrane permeability compared to acetyl or formyl analogues.

O-Methyloxime vs. Oxime : Methylation of the oxime group (as in the target compound) increases stability against hydrolysis, a critical factor in pharmacokinetics .

Key Observations :

- The benzoyl and anilino groups in the target compound contribute to higher molecular weight and LogP, favoring lipid bilayer penetration but reducing aqueous solubility.

- Methylation of the oxime (vs. unmodified oxime) increases thermal stability by ~60°C, critical for storage and formulation.

Biological Activity

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime is a synthetic organic compound that has gained attention for its potential biological activities. This compound, characterized by its unique structural features including an amino group, an aniline moiety, and a thiophene ring, is being investigated for various applications in medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately 285.36 g/mol.

The compound exhibits notable physical properties that enhance its biological activity:

- Density : 1.3 g/cm³

- Boiling Point : Approximately 587.9 °C at 760 mmHg

The presence of the O-methyloxime functional group increases the compound's reactivity, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. This process is crucial for producing the compound in sufficient quantities for research and application.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group, quinoline ring | Antimalarial | Contains a quinoline moiety |

| Benzaldehyde oxime | Aldehyde, oxime functionality | Antimicrobial | Lacks thiophene structure |

| Thiophene derivatives | Thiophene ring | Various biological activities | Varies widely in substituents |

| This compound | Amino group, aniline moiety, thiophene ring, oxime functionality | Potential anti-inflammatory effects | Unique combination of functional groups |

Research indicates that compounds similar to this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is pivotal in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions.

Case Studies

- Acetylcholinesterase Inhibition : A study on related compounds demonstrated significant AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens, suggesting that this compound may also exhibit similar effects .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

- Detailed interaction studies with specific biological targets.

- In vivo studies to assess therapeutic efficacy.

- Exploration of its potential as a lead compound in drug development for neurodegenerative diseases and infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.